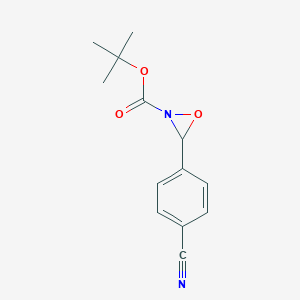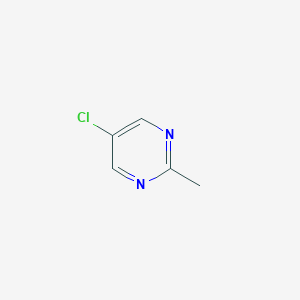
1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline
描述
1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines. It is a secondary amine and is derived from isoquinoline by hydrogenation. This compound has garnered significant interest due to its potential neurotoxic effects and its role as a metabolite of amphetamines .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods. One efficient route involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . Another method utilizes the Pictet-Spengler reaction, where phenylethylamine derivatives condense with aldehydes to form the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
化学反应分析
Types of Reactions
1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrones using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: It can undergo N-alkylation reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide are commonly used.
Reduction: Catalytic hydrogenation is typically employed.
Substitution: Alkyl halides are used for N-alkylation reactions.
Major Products Formed
Oxidation: Formation of nitrones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of N-alkylated derivatives.
科学研究应用
1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for the development of novel compounds.
Biology: Studied for its neurotoxic effects and its role in the metabolism of amphetamines.
Medicine: Investigated for its potential neuroprotective properties and its effects on dopamine metabolism.
Industry: Utilized in the synthesis of various pharmacologically active compounds.
作用机制
The mechanism of action of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with the central nervous system. It is believed to exert its effects by inhibiting monoamine oxidase (MAO) and scavenging free radicals . Additionally, it may antagonize the glutamatergic system, contributing to its neuroprotective properties .
相似化合物的比较
1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
Salsolinol: A condensation product of dopamine and acetaldehyde, studied for its role in alcohol addiction.
Tetrahydropapaveroline: Formed by the condensation of dopamine and its deaminated metabolite.
These compounds share a similar core structure but differ in their biological activities and applications, highlighting the uniqueness of this compound.
属性
IUPAC Name |
1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-7-10-5-3-4-6-11(10)9(2)12-8/h3-6,8-9,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASVVFGGGPJVPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2C(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923214 | |
| Record name | 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120086-41-1 | |
| Record name | 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120086411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














